molecular formula C5H3FIN B038475 2-Fluoro-3-iodopyridine CAS No. 113975-22-7

2-Fluoro-3-iodopyridine

Cat. No. B038475
CAS RN: 113975-22-7
M. Wt: 222.99 g/mol
InChI Key: WCDCAXVNBOLWNO-UHFFFAOYSA-N
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Description

2-Fluoro-3-iodopyridine, also known as 2-FIP, is an organofluorine compound that has become increasingly important in the fields of organic synthesis and medicinal chemistry. Its unique chemical structure allows it to be used in a variety of ways, including as a building block in organic synthesis, as a catalyst in reactions, and in medicinal chemistry applications. In

Scientific Research Applications

  • Medicinal Chemistry Building Blocks : It serves as a valuable building block in medicinal chemistry, particularly in synthesizing halogen-rich intermediates for pentasubstituted pyridines, enhancing the potential for creating diverse medicinal compounds (Wu et al., 2022).

  • Hypervalent Iodine(V) Reagents : 2-Fluoro-3-iodopyridine derivatives like 2-iodylpyridines act as recyclable hypervalent iodine(V) reagents. They are suitable for oxidation reactions involving sulfides and alcohols, showcasing their versatility in organic synthesis (Yoshimura et al., 2011).

  • Radiochemistry for PET Imaging : In radiochemistry, diaryliodonium salts derived from this compound facilitate the introduction of fluorine-18, a radioisotope used in Positron Emission Tomography (PET) imaging. This improves the stability and potential of such compounds in medical imaging applications (Carroll et al., 2007).

  • Efficient Radiosynthesis : The compound is also involved in the efficient radiosynthesis of 3/5-[18F]fluoropyridines from iodonium triflates, a process crucial in developing PET imaging agents (Pauton et al., 2019).

  • Trifluoromethyl-substitution : It can be used in the preparation of trifluoromethyl-substituted pyridines, expanding the repertoire of chemical structures available for various research and development purposes (Cottet & Schlosser, 2002).

  • Amination Reactions : Its derivatives are useful in palladium-catalyzed amination reactions, allowing for the selective and efficient substitution of aromatic amines, which is important in synthesizing complex organic molecules (Koley et al., 2010).

  • Regiochemical Flexibility : The compound facilitates the selective functionalization of trihalopyridines, leading to new building blocks for pharmaceutical research and the potential for diverse new structures (Bobbio & Schlosser, 2001).

  • Photolytic Removal in Water Treatment : It also plays a role in the photolytic removal of halogenated pyridines in water treatment, indicating its relevance in environmental chemistry (Stapleton et al., 2009).

Safety and Hazards

2-Fluoro-3-iodopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Fluoropyridines, including 2-Fluoro-3-iodopyridine, are of high interest due to their unique physical, chemical, and biological properties . They are important building blocks for organic chemists and are a prominent scaffold found in a plethora of bioactive molecules . Therefore, the development of efficient methods to synthesize or to build-up polyfunctionalized pyridine derivatives is still of high demand .

properties

IUPAC Name

2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDCAXVNBOLWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426560
Record name 2-Fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113975-22-7
Record name 2-Fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-iodopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Prepared according to J. Org. Chem. 1993, 7832: A solution of lithium diisopropylamide was prepared by addition of n-BuLi (46.4 ml, 2.5 M in hexanes, 0.12 mol) to a solution of diisopropyl amine (15 ml, 0.12 mol) in of anhydrous THF (200 ml) at 0° C. After stirring for ten minutes the solution was cooled to −78° C. Using a syringe pump 2-fluoropyridine (10 ml, 0.12 mol) was added neat over 2 min. The reaction mixture was stirred for 4 h at this temperature. A white precipitate formed. A solution of iodine (29.5 gm, 0.12 mol) in of anhydrous THF (100 ml) was added over 40 min via syringe pump while the reaction was kept at −78° C. The reaction mixture changed from white to yellow and finally to orange in color during this addition. The reaction mixture is quenched at −78° C. by adding of water (5 ml) followed by carefully pouring the mixture into an 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The product was extracted into ether and the organic layer was washed with brine and then dried over Na2SO4 and evaporated in vacuo. The residue 22.2 gm (86%), which solidified, was purified by chromatography on silica gel eluting with 9/1 hexane/ethyl acetate to afford of the desired 2-fluoro-3-iodopyridine contaminated with 2-fluoro-4-iodopyridine (21 gm). 1H NMR (CDCl3, 400 MHz) δ 8.17 (m, 2H), 6.95 (m, 1H); APCl MS m/z 224 (M)+.
Quantity
46.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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